molecular formula C17H15IO3 B3858397 3-(3,4-dimethoxyphenyl)-1-(4-iodophenyl)-2-propen-1-one

3-(3,4-dimethoxyphenyl)-1-(4-iodophenyl)-2-propen-1-one

Cat. No.: B3858397
M. Wt: 394.20 g/mol
InChI Key: ZXFVDSCMPPICDO-YCRREMRBSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(4-iodophenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-iodophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-iodoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(4-iodophenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

    Substitution: The iodine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-iodophenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The presence of methoxy groups and the iodine atom can further influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-phenyl-2-propen-1-one: Lacks the iodine atom, which can affect its reactivity and biological activity.

    3-(4-Iodophenyl)-1-phenyl-2-propen-1-one: Lacks the methoxy groups, which can influence its solubility and interaction with biological targets.

    3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one: Contains a bromine atom instead of iodine, which can alter its chemical properties and reactivity.

Uniqueness

The unique combination of methoxy groups and an iodine atom in 3-(3,4-dimethoxyphenyl)-1-(4-iodophenyl)-2-propen-1-one imparts distinct chemical and biological properties to the compound

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-iodophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFVDSCMPPICDO-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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